molecular formula C14H12ClN3O2 B5777401 N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5777401
M. Wt: 289.71 g/mol
InChI Key: NSQHFBBQWXTDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPI is a small molecule that has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for use in a range of laboratory experiments. In

Mechanism of Action

The mechanism of action of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is not yet fully understood, but it is thought to involve the inhibition of specific enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of enzymes such as DNA polymerase and RNA polymerase, which are essential for these processes. This inhibition leads to a reduction in cell proliferation and survival, which may explain this compound's anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been found to have a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation, which may make it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been found to have antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide for use in laboratory experiments is its small size and ease of synthesis. This compound is a relatively simple molecule that can be synthesized in a few steps using readily available reagents. This makes it a cost-effective and convenient compound for use in a range of experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is in the development of more potent and selective inhibitors of the enzymes targeted by this compound. This could lead to the development of more effective anti-tumor agents, as well as potential treatments for other diseases such as inflammation and neurodegenerative disorders. Another area of research is in the development of new methods for synthesizing this compound and related compounds, which could lead to more efficient and cost-effective production of these compounds for use in laboratory experiments. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to better understand its potential applications in scientific research.

Synthesis Methods

The synthesis of N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction between 2-pyridinecarboximidamide and 3-chloro-4-methylbenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of this compound as a white crystalline solid, which can be purified through recrystallization. The purity and yield of this compound can be optimized through careful control of reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology, where this compound has been found to have anti-tumor activity. This compound has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. This anti-tumor activity is thought to be due to this compound's ability to inhibit the activity of certain enzymes that are involved in cell proliferation and survival.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-9-5-6-10(8-11(9)15)14(19)20-18-13(16)12-4-2-3-7-17-12/h2-8H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQHFBBQWXTDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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